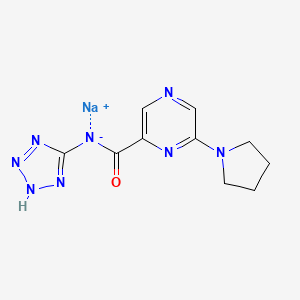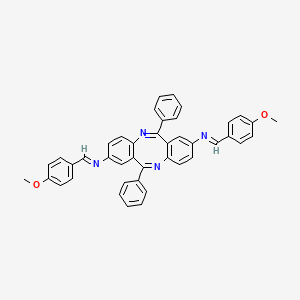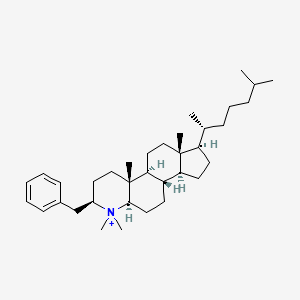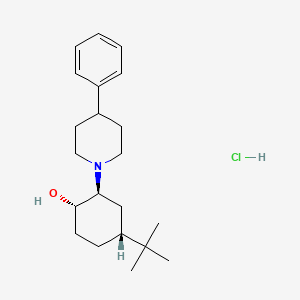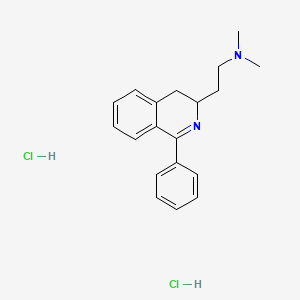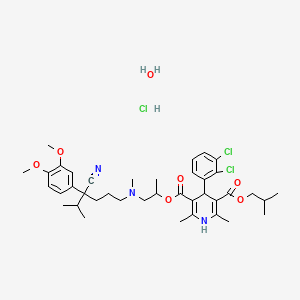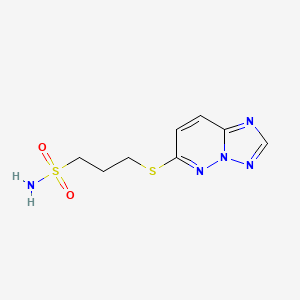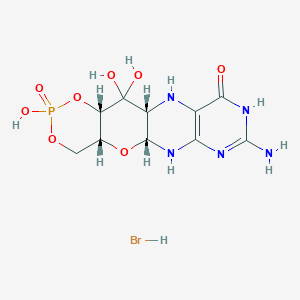
Nulibry Hydrobromide Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nulibry Hydrobromide Salt, also known as fosdenopterin hydrobromide, is a synthetic compound used primarily to treat molybdenum cofactor deficiency (MoCD) Type A. This rare genetic disorder affects the body’s ability to produce molybdenum cofactor, a molecule essential for the function of certain enzymes. Without these enzymes, toxic substances accumulate in the brain, leading to severe neurological damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nulibry Hydrobromide Salt is synthesized through a series of chemical reactions starting from cyclic pyranopterin monophosphate (cPMP). The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent conversion into the final product. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of various reagents to ensure the purity and efficacy of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to maintain consistency and quality. The process includes the reconstitution of the lyophilized powder with sterile water for injection, followed by purification and packaging. The production facilities adhere to stringent regulatory standards to ensure the safety and effectiveness of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Nulibry Hydrobromide Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Nulibry Hydrobromide Salt has a wide range of scientific research applications, including:
Biology: Investigated for its role in cellular processes and its effects on different biological systems.
Medicine: Primarily used to treat molybdenum cofactor deficiency Type A, reducing the risk of mortality and improving patient outcomes.
Wirkmechanismus
Nulibry Hydrobromide Salt acts as a substrate replacement therapy, providing an exogenous source of cyclic pyranopterin monophosphate (cPMP). This cPMP is then converted into molybdopterin, which is further converted into molybdenum cofactor (MoCo). MoCo is crucial for the activity of molybdenum-dependent enzymes, including sulfite oxidase (SOX), which helps prevent the accumulation of toxic substances in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclic Pyranopterin Monophosphate (cPMP): The precursor to Nulibry Hydrobromide Salt, used in similar therapeutic applications.
Molybdopterin: Another compound involved in the synthesis of molybdenum cofactor, with similar biological functions
Uniqueness
This compound is unique in its ability to provide a direct source of cPMP, which is essential for patients with molybdenum cofactor deficiency Type A. Its effectiveness in reducing mortality and improving patient outcomes sets it apart from other compounds used in similar treatments .
Eigenschaften
Molekularformel |
C10H15BrN5O8P |
|---|---|
Molekulargewicht |
444.13 g/mol |
IUPAC-Name |
(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one;hydrobromide |
InChI |
InChI=1S/C10H14N5O8P.BrH/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18;/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16);1H/t2-,4-,5+,8-;/m1./s1 |
InChI-Schlüssel |
NKQPERIISGIRLV-KGZDAJGASA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.Br |
Kanonische SMILES |
C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





